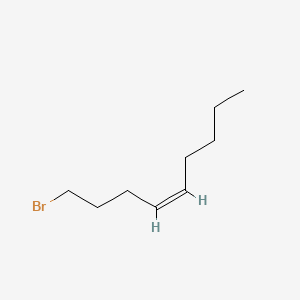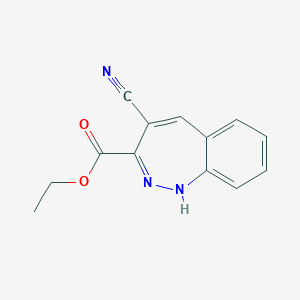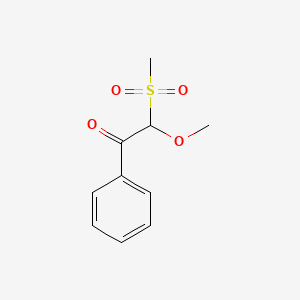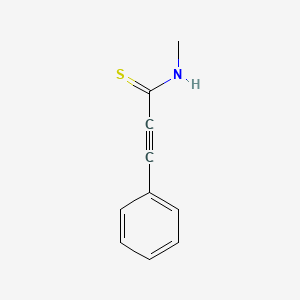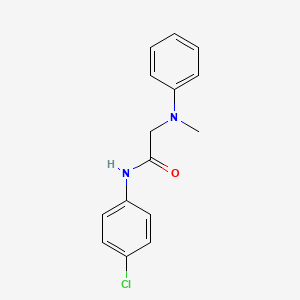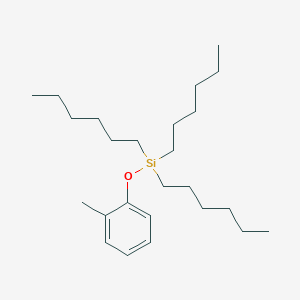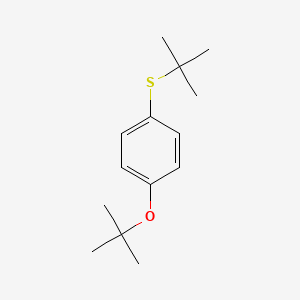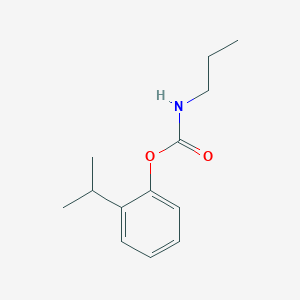
2-(Propan-2-yl)phenyl propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yl)phenyl propylcarbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with a propyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(Propan-2-yl)phenol with propyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the carbamate linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Propan-2-yl)phenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with higher oxidation states, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(Propan-2-yl)phenyl propylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(Propan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar in structure but with different substituents on the phenyl ring.
2-Phenyl-2-propanol: A related compound with an alcohol group instead of a carbamate group.
Phenylacetone: Contains a phenyl group attached to a ketone, differing in functional groups.
Uniqueness
2-(Propan-2-yl)phenyl propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
60309-10-6 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
(2-propan-2-ylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-4-9-14-13(15)16-12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChIキー |
CEPXNROOOUUXPW-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)OC1=CC=CC=C1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


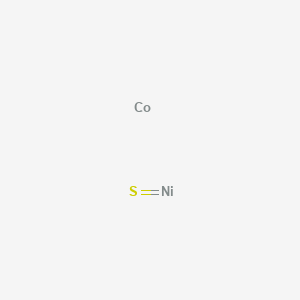

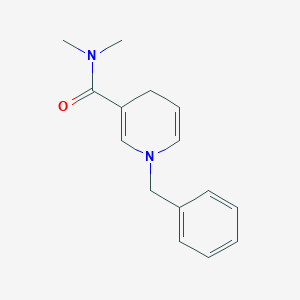
![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)


